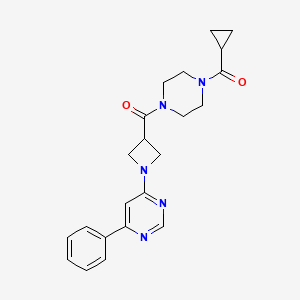

(4-(Cyclopropanecarbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(Cyclopropanecarbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone: . This compound features a piperazine ring, a cyclopropanecarbonyl group, and a phenyl-substituted pyrimidinyl group, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyrimidinyl components. The pyrimidinyl group can be introduced through a nucleophilic substitution reaction, followed by further functionalization to achieve the final structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN3) or halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of different functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: : These compounds are also used in medicinal chemistry and have shown acetylcholinesterase inhibitory activities.

1-(Cyclopropylcarbonyl)piperazine: : This compound shares the cyclopropanecarbonyl group but lacks the phenyl-substituted pyrimidinyl group.

The uniqueness of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

The compound (4-(Cyclopropanecarbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone represents a novel class of pharmaceutical agents with potential applications in oncology and other therapeutic areas. This article discusses its biological activity, structure-activity relationships, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula, which is C_{18}H_{22}N_{4}O . Its molecular weight is approximately 306.39 g/mol . The presence of a cyclopropanecarbonyl group attached to a piperazine ring and a phenylpyrimidine moiety contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound act primarily through the modulation of microtubule dynamics. They have been shown to sensitize cancer cells to apoptosis, particularly in colon cancer models. The mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Antitumor Activity

A series of studies have evaluated the antitumor effects of related piperazine-based compounds. For instance, a derivative known as AK301 demonstrated significant activity against colon cancer cells, with an effective dose (ED50) of approximately 115 nM . This highlights the potential of similar compounds in targeting cancer cell proliferation.

Study 1: In Vitro Analysis

In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). Cells treated with the compound exhibited increased levels of apoptotic markers, such as activated caspases, indicating enhanced sensitivity to apoptotic signals .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the piperazine and azetidine rings significantly affect biological activity. Substituents on the phenyl group were found to enhance binding affinity to tubulin, thus increasing cytotoxicity against cancer cells .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

cyclopropyl-[4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c28-21(17-6-7-17)25-8-10-26(11-9-25)22(29)18-13-27(14-18)20-12-19(23-15-24-20)16-4-2-1-3-5-16/h1-5,12,15,17-18H,6-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXMGZVLRKNSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.